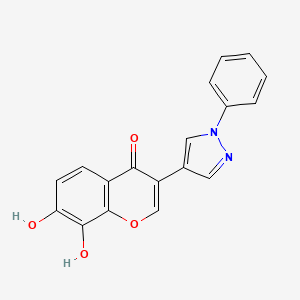
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as IDTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The mechanism of action of 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the dopamine and opioid pathways. 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to bind to dopamine receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. Additionally, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to activate the opioid receptors, which are involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties, modulation of dopamine and opioid receptors, and anticancer properties. 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced damage.
実験室実験の利点と制限
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method, its ability to modulate multiple signaling pathways, and its potential applications in various fields of research. However, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful consideration in any research involving this compound.
将来の方向性
There are several future directions for research involving 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including further studies of its mechanism of action, its potential applications in drug discovery, and its potential use in the treatment of various neurological disorders and cancer. Additionally, the development of new synthetic methods for 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives may lead to the discovery of new compounds with even greater potential for scientific research and medical applications.
合成法
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized through a series of chemical reactions, including the condensation of 3-iodoaniline with 2,3-dimethoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product can be obtained through the demethylation of the methoxy groups using boron tribromide.
科学的研究の応用
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In neuroscience, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to modulate the activity of dopamine receptors, which are associated with various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGFMBKTSQSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)

![2-cyclohexyl-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5377888.png)
![N-[2-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B5377892.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5377928.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)
![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)
